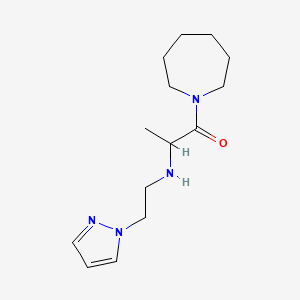![molecular formula C15H21FN2O B7571974 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide, also known as FPBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPBM is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The activation of this receptor has been implicated in the regulation of reward, motivation, and emotional processing. 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide acts as an antagonist of the dopamine D3 receptor, which means that it blocks the binding of dopamine to this receptor. This leads to a decrease in the activation of the mesolimbic and mesocortical pathways, which has been proposed as a potential mechanism for the therapeutic effects of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide.
Biochemical and Physiological Effects:
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which means that it has minimal off-target effects. The antagonism of the dopamine D3 receptor by 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to lead to a decrease in the release of dopamine in the mesolimbic and mesocortical pathways. This has been proposed as a potential mechanism for the therapeutic effects of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide in disorders such as schizophrenia and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has several advantages as a research tool. It has a high affinity and selectivity for the dopamine D3 receptor, which means that it can be used to study the function of this receptor in various biological systems. However, 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide also has some limitations. It is a relatively new compound, and its pharmacokinetic properties have not been fully characterized. This makes it difficult to assess its suitability for use in animal models or clinical trials.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Further studies are needed to fully characterize the pharmacokinetic properties of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and to assess its safety and efficacy in animal models and clinical trials. Other future directions include the development of new synthetic routes for 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and the identification of new targets for this compound.
Synthesemethoden
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzoyl chloride with N-(1-propan-2-ylpyrrolidin-3-yl)methanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been reported in several research articles, and various modifications to the synthetic route have also been proposed.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in the pathophysiology of several disorders, including schizophrenia, Parkinson's disease, and drug addiction. 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have high affinity and selectivity for the dopamine D3 receptor, and it has been proposed as a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(2)18-8-7-12(10-18)9-17-15(19)13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSHIBWWXWSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)




![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)

![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)